tert-Butyl (4-amino-2-chlorophenyl)carbamate
Overview
Description
tert-Butyl (4-amino-2-chlorophenyl)carbamate is an organic compound with the molecular formula C11H15ClN2O2. It is a derivative of carbamate, featuring a tert-butyl group, an amino group, and a chlorophenyl group. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-amino-2-chlorophenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-amino-2-chlorophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-amino-2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo palladium-catalyzed cross-coupling reactions with aryl halides.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides and bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane.
Major Products Formed
Substitution Reactions: Various substituted carbamates.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: N-Boc-protected anilines.
Scientific Research Applications
tert-Butyl (4-amino-2-chlorophenyl)carbamate has numerous applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibitors and as a building block for biologically active molecules.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-amino-2-chlorophenyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can act as a protecting group in peptide synthesis. The compound’s effects are mediated through its ability to modify the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (4-amino-2-chlorophenyl)piperazine-1-carboxylate
- tert-Butyl (4-chlorophenyl)carbamate
- tert-Butyl (5-amino-2-chlorophenyl)carbamate
Uniqueness
tert-Butyl (4-amino-2-chlorophenyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tert-butyl group, an amino group, and a chlorophenyl group makes it a versatile compound in various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(4-amino-2-chlorophenyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,13H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEZNBVRPGNNBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701757 | |
Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
342882-96-6 | |
Record name | Carbamic acid, (4-amino-2-chlorophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=342882-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (4-amino-2-chlorophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701757 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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